Succinic acid-13C4 is a stable, uniformly isotope-labeled version of the endogenous tricarboxylic acid (TCA) cycle intermediate, succinic acid. Its primary function is to serve as a high-purity tracer in metabolic research and as a quantifiable standard for analytical chemistry. By replacing all four carbon atoms with the heavy 13C isotope, this compound allows for the precise differentiation between the exogenously administered tracer and the naturally abundant (12C) succinate pool within a biological system, a critical requirement for accurate pharmacokinetic and metabolic flux studies using mass spectrometry or NMR. [REFS-1, REFS-2]
Procuring unlabeled succinic acid for tracing studies is unviable, as it is analytically indistinguishable from the large endogenous pool, making quantitative analysis of its uptake and metabolic fate impossible. [1] While other common tracers like [U-13C]glucose or [U-13C]glutamine are used to probe the TCA cycle, they are not direct substitutes. These molecules enter the cycle at different points (acetyl-CoA and α-ketoglutarate, respectively) and generate complex labeling patterns that reflect the activities of multiple upstream enzymes. [2] Substituting Succinic acid-13C4 with these tracers prevents the direct and specific investigation of succinate transport, the activity of succinate dehydrogenase (Complex II), and flux through the terminal portion of the TCA cycle.
In pharmacokinetic studies, distinguishing an administered compound from its endogenous counterpart is essential for accurate measurement. The use of Succinic acid-13C4 allows for the development of validated LC-MS/MS methods that specifically quantify the exogenous compound without interference. A study in mice demonstrated this by administering Succinic acid-13C4 and successfully measuring its plasma concentration, clearance (4574.5 mL/h/kg), and tissue distribution, which would be impossible with unlabeled succinic acid. [1]
| Evidence Dimension | Distinguishability from Endogenous Pool |
| Target Compound Data | Exogenous compound is mass-distinct (m+4) and can be quantified absolutely via LC-MS/MS. |
| Comparator Or Baseline | Unlabeled Succinic Acid: Analytically indistinguishable from the endogenous pool, preventing quantification of the administered dose. |
| Quantified Difference | Enables measurement of key PK parameters (e.g., bioavailability, clearance, tissue exposure); impossible with unlabeled form. |
| Conditions | In vivo pharmacokinetic study in mice using a validated LC-MS/MS bioanalytical method. |
For any research involving succinate supplementation or its use as a therapeutic, this compound is the only viable option for determining bioavailability and tissue exposure.
In cancer cells with mitochondrial defects, the TCA cycle can run in reverse (reductive carboxylation) to support biosynthesis. Tracing with [U-13C]glutamine reveals this by producing succinate with three 13C atoms (m+3), while the standard oxidative pathway produces succinate with four 13C atoms (m+4). [1] Using Succinic acid-13C4 provides a pure, known m+4 input directly into the succinate pool. This allows researchers to precisely measure the rate of its consumption by succinate dehydrogenase and track its conversion to m+4 fumarate and m+4 malate, thereby isolating and quantifying the forward flux of the cycle without confounding signals from glutamine's dual oxidative/reductive entry points. [2]
| Evidence Dimension | Clarity of Metabolic Pathway Analysis |
| Target Compound Data | Introduces a single, defined m+4 isotopologue of succinate, directly tracing forward TCA flux. |
| Comparator Or Baseline | [U-13C]Glutamine: Generates a mix of succinate isotopologues (m+4 from oxidative path, m+3 from reductive path), complicating direct measurement of forward flux from succinate. |
| Quantified Difference | Isolates the measurement of succinate dehydrogenase activity and subsequent reactions from the complexities of upstream glutamine metabolism. |
| Conditions | Stable isotope tracing in cultured cells (e.g., 143B osteosarcoma cells with mitochondrial defects) analyzed by mass spectrometry. |
This compound is essential for accurately modeling TCA cycle dynamics and dissecting pathway-specific contributions in disease states where metabolism is rewired.
The procurement of Succinic acid-13C4 is a prerequisite for the synthesis of more complex, specialized analytical probes where the four-carbon backbone must be fully labeled. For example, it is the required precursor for synthesizing [1,4-13C]-diethylsuccinate, a substrate developed for in vivo metabolic imaging using hyperpolarized 13C magnetic resonance spectroscopy (MRS). [1] The synthesis involves the esterification of Succinic acid-13C4; using an unlabeled or partially labeled starting material would render the final imaging agent ineffective for its intended purpose of tracing TCA cycle metabolism in real-time.
| Evidence Dimension | Suitability as a Labeled Precursor |
| Target Compound Data | Provides the intact, fully 13C-labeled four-carbon backbone required for downstream synthesis. |
| Comparator Or Baseline | Unlabeled Succinic Acid or de novo synthesis: Using unlabeled succinic acid results in a useless final product. Building the labeled backbone from smaller fragments is significantly more complex and cost-prohibitive. |
| Quantified Difference | Enables synthesis of functional hyperpolarized imaging agents; comparators do not. |
| Conditions | Chemical synthesis (esterification) to produce [1,4-13C]-diethylsuccinate for DNP-NMR/MRS applications. |
For developing novel labeled standards or advanced imaging agents, procuring the correctly labeled, larger building block is more efficient and often the only feasible route.
When evaluating the absorption, distribution, metabolism, and excretion (ADME) of succinic acid as a dietary supplement or therapeutic agent, this compound is the required tool. It enables precise quantification of the administered dose against the endogenous background in plasma and tissue, providing accurate bioavailability and clearance data. [1]
In studies of cancer metabolism where TCA cycle rewiring and reductive carboxylation are central hypotheses, Succinic acid-13C4 allows for the unambiguous measurement of forward flux through succinate dehydrogenase (Complex II). This helps to deconvolve complex labeling patterns from other tracers like 13C-glutamine, leading to more accurate metabolic flux models. [2]
For the development of novel analytical tools, such as hyperpolarized MRI probes or as a precursor for creating other 13C-labeled C4 platform chemicals, Succinic acid-13C4 serves as an efficient and critical building block. Its use ensures the isotopic label is retained in the core structure of the final product. [3]
Corrosive;Irritant